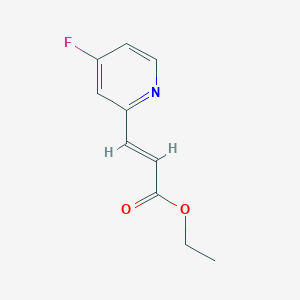
4-Bromo-1-isobutyl-1H-pyrazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-isobutyl-1H-pirazol-3-carbaldehído es un compuesto químico que pertenece a la familia de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en posiciones adyacentes. Este compuesto se caracteriza por la presencia de un átomo de bromo en la posición 4, un grupo isobutílico en la posición 1 y un grupo aldehído en la posición 3. Se utiliza en diversas reacciones químicas y tiene aplicaciones en investigación científica, particularmente en los campos de la química y la biología.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 4-Bromo-1-isobutyl-1H-pirazol-3-carbaldehído se puede lograr a través de varios métodos. Un enfoque común implica la ciclación de precursores apropiados. Por ejemplo, una reacción de cicloadición [3+2] de compuestos diazo con bromuros de alquino puede producir 3,5-diaril-4-bromo-3H-pirazoles, que se pueden isomerizar aún más a 3,5-diaril-4-bromo-1H-pirazoles . Otro método implica la condensación de cetonas, aldehídos e hidracina monohidrocloruro para formar intermediarios de pirazolinas, que se pueden oxidar a pirazoles usando bromo .
Métodos de Producción Industrial
La producción industrial de este compuesto generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia del proceso de síntesis. Además, la purificación del producto final se logra mediante técnicas como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Bromo-1-isobutyl-1H-pirazol-3-carbaldehído experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como permanganato de potasio u óxido de cromo (VI).
Reducción: El grupo aldehído se puede reducir a un alcohol primario utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El átomo de bromo en la posición 4 se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio (KMnO₄), óxido de cromo (VI) (CrO₃)
Reducción: Borohidruro de sodio (NaBH₄), hidruro de litio y aluminio (LiAlH₄)
Sustitución: Nucleófilos como aminas, tioles y alcóxidos
Principales Productos Formados
Oxidación: Ácido 4-bromo-1-isobutyl-1H-pirazol-3-carboxílico
Reducción: 4-Bromo-1-isobutyl-1H-pirazol-3-metanol
Sustitución: Diversos pirazoles sustituidos dependiendo del nucleófilo utilizado
Aplicaciones Científicas De Investigación
4-Bromo-1-isobutyl-1H-pirazol-3-carbaldehído tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos y como reactivo en la síntesis orgánica.
Biología: Se emplea en el estudio de inhibidores enzimáticos y como sonda en ensayos bioquímicos.
Industria: Se utiliza en la producción de agroquímicos, productos farmacéuticos y productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 4-Bromo-1-isobutyl-1H-pirazol-3-carbaldehído implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como un inhibidor de ciertas enzimas uniéndose a sus sitios activos y evitando la unión del sustrato. Esta inhibición puede afectar varias vías bioquímicas, lo que lleva a cambios en los procesos celulares. Los objetivos moleculares y las vías específicas involucradas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
4-Bromo-1H-pirazol: Estructura similar pero carece de los grupos isobutílico y aldehído.
1-Isobutyl-1H-pirazol-3-carbaldehído: Estructura similar pero carece del átomo de bromo.
4-Bromo-1H-pirazol-3-carbaldehído: Estructura similar pero carece del grupo isobutílico.
Unicidad
4-Bromo-1-isobutyl-1H-pirazol-3-carbaldehído es único debido a la presencia tanto del átomo de bromo como del grupo isobutílico, que confieren propiedades químicas y reactividad distintas. Esta combinación de grupos funcionales lo convierte en un compuesto valioso en la química sintética y las aplicaciones de investigación.
Propiedades
Fórmula molecular |
C8H11BrN2O |
|---|---|
Peso molecular |
231.09 g/mol |
Nombre IUPAC |
4-bromo-1-(2-methylpropyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C8H11BrN2O/c1-6(2)3-11-4-7(9)8(5-12)10-11/h4-6H,3H2,1-2H3 |
Clave InChI |
DQQRVXFYVGIAAC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=C(C(=N1)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11782135.png)


![2-Methylthiazolo[5,4-b]pyridin-6-ol](/img/structure/B11782159.png)


![3-(4-Ethoxyphenyl)-N-(1-(3-(piperidin-4-yl)propyl)-1H-pyrazol-3-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11782182.png)
![2-(Chloromethyl)-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one](/img/structure/B11782184.png)
![2-Bromoimidazo[1,2-b][1,2,4]triazine](/img/structure/B11782192.png)

![(2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11782208.png)


